molecular formula C7H8BIO3 B13402964 3-Iodo-2-methoxyphenylboronic acid

3-Iodo-2-methoxyphenylboronic acid

Cat. No.: B13402964
M. Wt: 277.85 g/mol
InChI Key: JXUSTXOVSUSRAB-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxyphenylboronic acid (CAS: Not explicitly provided in evidence) is a boronic acid derivative featuring a methoxy group at the ortho-position and an iodine substituent at the meta-position relative to the boronic acid group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with tailored electronic and steric properties. The iodine atom enhances electrophilicity at the aryl ring, while the methoxy group contributes electron-donating effects, influencing reactivity in catalytic processes .

Properties

Molecular Formula

C7H8BIO3

Molecular Weight

277.85 g/mol

IUPAC Name

(3-iodo-2-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H8BIO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3

InChI Key

JXUSTXOVSUSRAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)I)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxyphenylboronic acid typically involves the iodination of 2-methoxyphenylboronic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of 3-Iodo-2-methoxyphenylboronic acid may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds, styrenes.

    Oxidation: Phenols, quinones.

    Substitution: Aryl amines, aryl thiols.

Scientific Research Applications

3-Iodo-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The iodine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Methoxyphenylboronic Acids

  • 2-Fluoro-3-methoxyphenylboronic acid (CAS: 352303-67-4):

    • Substitutes iodine with fluorine, reducing steric bulk but increasing electronegativity. Fluorine’s inductive electron-withdrawing effect may lower the aryl ring’s reactivity in cross-coupling compared to iodine’s leaving-group capability .
    • Applications: Preferable for synthesizing fluorinated pharmaceuticals due to fluorine’s metabolic stability.
  • o-(Trifluoromethoxy)phenylboronic acid ():

    • Features a trifluoromethoxy group (ortho to boronic acid), introducing strong electron-withdrawing effects and hydrophobicity. Unlike 3-iodo-2-methoxy derivatives, this compound is less reactive in coupling reactions but offers enhanced stability in acidic conditions .

Methoxy-Substituted Boronic Acids

  • 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid (CAS: Not specified, ): Contains a methoxycarbonyl group at the para-position, adding both electron-withdrawing (carbonyl) and electron-donating (methoxy) effects. This dual functionality broadens its utility in synthesizing ester-functionalized biaryls, unlike the simpler methoxy-iodo derivative .
  • 3,4-Dimethoxyphenylboronic acid ():

    • Two methoxy groups enhance electron density on the aryl ring, accelerating oxidative addition in palladium-catalyzed reactions. However, the absence of a halogen limits its use in sequential functionalization .

Functional Group Variations

  • 3-Methacrylamidophenylboronic acid (CAS: MFCD09475805, ):

    • Incorporates a methacrylamide group, enabling polymerization or surface grafting. This contrasts with 3-iodo-2-methoxy derivatives, which are tailored for coupling rather than polymer chemistry .
  • 3-Formyl-2-methoxyphenylboronic acid (CAS: 480424-49-5, ):

    • The formyl group introduces aldehyde reactivity for subsequent condensation reactions. The iodine in 3-iodo-2-methoxy derivatives offers distinct pathways for halogen exchange or radioimaging applications .

Comparative Data Table

Compound Substituents Key Properties/Applications Reference
3-Iodo-2-methoxyphenylboronic acid -I (meta), -OCH₃ (ortho) Suzuki coupling, radioimaging
2-Fluoro-3-methoxyphenylboronic acid -F (meta), -OCH₃ (ortho) Fluorinated drug synthesis
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid -OCH₃, -COOCH₃ (para) Ester-functionalized biaryl synthesis
3-Methacrylamidophenylboronic acid -NHCOC(CH₃)=CH₂ (meta) Polymerizable boronic acid

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